molecular formula C18H29NO5 B1431607 TNP-470 analog CAS No. 1227266-32-1

TNP-470 analog

Numéro de catalogue B1431607
Numéro CAS: 1227266-32-1
Poids moléculaire: 339.4 g/mol
Clé InChI: OHBNYNIEIMYTHU-JNWLIUQYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TNP-470 is a synthetic analogue of fumagillin, a natural product of Aspergillus fumigatus . It is a cell-permeable compound that inhibits MetAP2, but not MetAP1, methionine aminopeptidase activity . It has been shown to inhibit angiogenesis in vitro and in vivo .


Synthesis Analysis

TNP-470 is a semisynthetic derivative of fumagillin . It has been shown to inhibit angiogenesis in vitro and in vivo . The current body of research on the synthesis of novel analogs and formulations of this molecule shows an exciting and promising “resurrection” of this drug as a potent antiangiogenic agent .


Molecular Structure Analysis

The empirical formula of TNP-470 is C19H28ClNO6 and its molecular weight is 401.88 . More detailed structural analysis would require specific laboratory techniques.


Chemical Reactions Analysis

TNP-470 has been reported to suppress lymphocyte proliferation . It also induces intracellular generation of reactive oxygen species (ROS), which act toxically inside B16F10 cells .


Physical And Chemical Properties Analysis

TNP-470 is a solid substance . It is soluble in DMSO at a concentration of 100 mg/mL . It is stored at -20°C .

Applications De Recherche Scientifique

Potentiation of Cytotoxic Cancer Therapies

TNP-470, a synthetic analog of fumagillin, has been shown to potentiate cytotoxic cancer therapies. In vivo studies involving murine FSaIIC fibrosarcoma and Lewis lung carcinoma demonstrated that TNP-470 could increase the toxicity of cancer therapies such as cyclophosphamide, leading to enhanced tumor-cell killing. The combination of TNP-470 with other agents like minocycline showed promising results in increasing the effectiveness of cancer treatments against primary and metastatic diseases (Teicher et al., 1994).

Oral Formulation for Anticancer Activity

An oral formulation of TNP-470, named Lodamin, has been developed to improve its oral availability and extend its half-life. This formulation allows for absorption by the intestine and selective accumulation in tumors, significantly inhibiting tumor growth without causing neurological impairment in tumor-bearing mice. This development is particularly beneficial for liver metastasis prevention (Benny et al., 2008).

Inhibition of Angiogenesis in Clinical Trials

TNP-470 has entered clinical trials for various cancers, including Kaposi’s sarcoma, renal cell carcinoma, and brain cancer. It inhibits angiogenesis and has shown promise in early clinical reports, despite some neurotoxic effects being the principal dose-limiting toxicity (Kruger & Figg, 2000).

Application in Ophthalmology

TNP-470 has been investigated for its effects on choroidal neovascularization in a rat model, demonstrating a significant reduction in the incidence of neovascularization formation. This suggests its potential utility in treating conditions related to abnormal blood vessel growth in the eye (Ishida et al., 1999).

Effects on Bone Formation

TNP-470 has been shown to inhibit bone morphogenetic protein-induced ectopic bone formation in mice, indicating a crucial role of angiogenesis in bone formation. This finding suggests potential applications of TNP-470 in orthopedics and bone regeneration research (Mori et al., 1998).

Influence on Dendritic Cells in Cancer Vaccines

TNP-470 has been found to enhance the immunogenicity of dendritic cells toward Th1-stimulatory phenotypes, suggesting its potential use as an adjuvant in cancer vaccines. This redefines its role in cancer immunotherapy, demonstrating its influence on myeloid cells distinct from its anti-angiogenic properties (Ho & Wong, 2018).

Safety And Hazards

TNP-470 was tolerated up to 177 mg/m2 with neurotoxic effects being the principal dose limiting toxicity . It does exhibit side effects such as neurotoxicity that have deterred its acceptance as a viable treatment .

Orientations Futures

TNP-470 was one of the first antiangiogenic compounds to enter clinical trials for cancer, making it a valuable prototype for future trials of angiogenesis inhibitors in oncology . Further studies of TNP-470 with chemotherapy regimens are warranted in NSCLC and other solid tumors .

Propriétés

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO5/c1-11(2)5-6-13-17(3,24-13)16-15(21-4)12(23-14(20)9-19)7-8-18(16)10-22-18/h5,12-13,15-16H,6-10,19H2,1-4H3/t12-,13?,15-,16-,17?,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBNYNIEIMYTHU-JNWLIUQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)CN)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1C(O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)CN)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 74890495

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TNP-470 analog
Reactant of Route 2
TNP-470 analog
Reactant of Route 3
TNP-470 analog
Reactant of Route 4
TNP-470 analog
Reactant of Route 5
TNP-470 analog
Reactant of Route 6
TNP-470 analog

Citations

For This Compound
68
Citations
YM Kim, JJ An, YJ Jin, Y Rhee, BS Cha… - Journal of …, 2007 - jme.bioscientifica.com
… To verify the mechanism of CKD-732 (TNP-470 analog) against obesity, we evaluated … Therefore, we suggest that the TNP-470 analog, CKD732, has a multifunctional action that …
Number of citations: 97 jme.bioscientifica.com
김유미 - 2005 - ir.ymlib.yonsei.ac.kr
… These results suggest that TNP-470 analog reduces food intake and body weight in obese … to be affected by TNP-470 analog. In conclusion, TNP-470 analog causes significant body …
Number of citations: 0 ir.ymlib.yonsei.ac.kr
MJ Whipple, AL Gannam… - North American journal of …, 2002 - Taylor & Francis
Two oral treatments were tested for their ability to protect migratory hatchery salmonids against infection by the myxozoan parasite Ceratomyxa shasta. Rainbow trout Oncorhynchus …
Number of citations: 11 www.tandfonline.com
RH Howland - Journal of Psychosocial Nursing and Mental …, 2015 - journals.healio.com
Fumagillin, an antimicrobial compound first isolated in 1949 from the fungus Aspergillus fumigatus, four decades later was unexpectedly found to inhibit angiogenesis. Interest in …
Number of citations: 9 journals.healio.com
AA Joharapurkar, NA Dhanesha… - … , metabolic syndrome and …, 2014 - Taylor & Francis
Worldwide prevalence of obesity has nearly doubled since 1980. Obesity is the result of interactions among the environmental factors, genetic predisposition, and human behavior. …
Number of citations: 60 www.tandfonline.com
I Scroyen, V Christiaens, HR Lijnen - Biochimica et Biophysica Acta (BBA) …, 2010 - Elsevier
BACKGROUND: Inhibition of angiogenesis may impair adipose tissue development. METHODS: The effect of fumagillin (a methionine aminopeptidase-2 inhibitor) on adipocyte …
Number of citations: 14 www.sciencedirect.com
Y Rhee, SY Park, YM Kim, S Lee, SK Lim - Biomedicine & …, 2009 - Elsevier
In vivo osteogenic responses to anabolic stimuli are expected to be accompanied by angiogenesis as well as in the process of remodeling of bone. Consequently, angiogenesis might …
Number of citations: 10 www.sciencedirect.com
SJ Shin, HC Jeung, JB Ahn, SY Rha, JK Roh… - Investigational new …, 2010 - Springer
We conducted a phase I trial of the antiangiogenic agent 6-O-(4-dimethylaminoethoxy) cinnamoyl fumagillol hemioxalate (CKD-732). Our aims were to determine the maximum tolerated …
Number of citations: 38 link.springer.com
AG Grocin, WW Kallemeijn, EW Tate - Trends in Pharmacological Sciences, 2021 - cell.com
For over three decades, methionine aminopeptidase 2 (MetAP2) has been a tentative drug target for the treatment of cancer, obesity, and autoimmune diseases. Currently, no MetAP2 …
Number of citations: 15 www.cell.com
P Nijhawans, T Behl, S Bhardwaj - Biomedicine & Pharmacotherapy, 2020 - Elsevier
Purpose Angiogenesis is considered as a major progenitor in the progression of obesity. The current manuscript enumerates the extrinsic role of angiogenesis in obesity. Result High …
Number of citations: 53 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.